molecular formula C15H14FNO B5707216 N-(4-fluorobenzyl)-2-phenylacetamide

N-(4-fluorobenzyl)-2-phenylacetamide

Cat. No.: B5707216
M. Wt: 243.28 g/mol
InChI Key: NCLMXWPRYXKUCE-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-phenylacetamide is a chemical compound with the CAS Registry Number 401575-99-3 and a molecular weight of 243.281 g/mol . This amide is a derivative of 2-phenylacetamide, an endogenous metabolite . Phenylacetamide derivatives are a significant area of investigation in medicinal chemistry, with scientific studies highlighting their potential as anticancer agents . For instance, research on structurally related 2-(4-fluorophenyl)-N-phenylacetamide derivatives has demonstrated cytotoxic activity against human cancer cell lines, such as prostate carcinoma (PC3) and breast cancer (MCF-7), suggesting that the phenylacetamide core is a valuable scaffold in developing new therapeutic candidates . The synthesis of such compounds, including this compound, can be achieved through catalytic methods like the direct amidation of non-activated carboxylic acids, which can provide the product in good to excellent yields . This product is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO/c16-14-8-6-13(7-9-14)11-17-15(18)10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCLMXWPRYXKUCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of N-(4-fluorobenzyl)-2-phenylacetamide, highlighting differences in substituents, physical properties, and reactivity:

Compound Name N-Substituent Melting Point (°C) Yield (%) Key Reactivity/Syn. Notes Reference ID
N-Benzyl-2-phenylacetamide (BPA) Benzyl 128.3–129.9 71.2 Higher reactivity in PTC benzylation
N-(4-Chlorobenzyl)-2-phenylacetamide 4-Chlorobenzyl 135–136 86 Higher selectivity in alkylation vs. NPA
This compound 4-Fluorobenzyl Not reported N/A Enhanced metabolic stability (inference)
N-(4-Methylphenyl)-2-phenylacetamide (MPA) 4-Methylphenyl Not reported N/A Reacts via interfacial mechanism in PTC
N-(4-Methoxyphenyl)-2-phenylacetamide (MetPA) 4-Methoxyphenyl Not reported N/A Reacts via extraction mechanism in PTC

Notes:

  • Structural Variations: The primary difference lies in the electronic nature of the N-substituent.
  • Reactivity in Alkylation:
    • Electron-withdrawing groups (e.g., 4-F, 4-Cl) enhance the nucleophilicity of the amide nitrogen in phase-transfer-catalyzed (PTC) benzylation, favoring reaction via the interfacial mechanism .
    • Electron-donating groups (e.g., 4-Me, 4-OMe) promote the extraction mechanism in PTC reactions due to increased anion stability .
  • However, analogs like N-(4-chlorobenzyl)-2-phenylacetamide (135–136°C) and N-benzyl derivatives (128–130°C) suggest that halogenation increases melting points due to stronger intermolecular forces .
  • Synthetic Yields: N-(4-chlorobenzyl)-2-phenylacetamide was synthesized in 86% yield under optimized conditions, higher than derivatives with bulkier substituents (e.g., 65.7% for N-(4-fluorobenzyl)-2-(2,5-dioxopyrrolidin-1-yl)-2-phenylacetamide) .

Key Research Findings

Mechanistic Divergence:

  • This compound analogs react via the interfacial mechanism in PTC alkylation due to the electron-withdrawing fluorine atom stabilizing the transition state .
  • In contrast, N-(4-methoxyphenyl)-2-phenylacetamide follows the extraction mechanism, as the methoxy group stabilizes the reactive anion .

Thermal Stability: Derivatives with para-halogen substituents (F, Cl) exhibit higher thermal stability than non-halogenated analogs, as evidenced by elevated melting points .

Q & A

Q. What are the optimal synthetic routes for N-(4-fluorobenzyl)-2-phenylacetamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including amide bond formation and functional group protection. Key steps include:

  • Solvent selection : Dimethylformamide (DMF) or dichloromethane (DCM) is preferred for solubility and reaction efficiency .
  • Catalysts/Reagents : Triethylamine (TEA) or other bases are used to deprotonate intermediates, while sodium azide (NaN₃) may facilitate nucleophilic substitutions .
  • Temperature control : Reflux conditions (e.g., 80–100°C) are often required for step completion .
    Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust solvent ratios or catalyst amounts to minimize side products .

Q. How can researchers confirm the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms molecular connectivity (e.g., fluorobenzyl protons at ~7.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]+ at m/z 302.12) .
  • High-Performance Liquid Chromatography (HPLC) : Purity >95% is achievable with reverse-phase C18 columns and UV detection .

Q. What are the stability and solubility profiles of this compound under varying pH and solvent conditions?

Methodological Answer:

  • Stability : Conduct accelerated degradation studies at pH 1–13. The compound is stable in neutral buffers but may hydrolyze under strongly acidic/basic conditions .
  • Solubility : Test in polar (e.g., DMSO) and non-polar solvents (e.g., hexane). Higher solubility in DMSO (∼50 mg/mL) facilitates biological assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the fluorobenzyl and phenylacetamide moieties?

Methodological Answer:

  • Analog synthesis : Replace the 4-fluorobenzyl group with chloro-, methoxy-, or methyl-substituted benzyl groups to assess electronic effects .
  • Bioassays : Test analogs in enzyme inhibition (e.g., kinases) or receptor-binding assays (e.g., GPCRs) to correlate substituents with activity .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities based on substituent bulkiness or polarity .

Q. How can researchers resolve contradictions in biological activity data across different experimental models?

Methodological Answer:

  • Standardize assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and control for variables like serum concentration .
  • Dose-response curves : Compare EC₅₀/IC₅₀ values across models to identify potency shifts due to metabolic differences .
  • Metabolite profiling : Use LC-MS to detect species-specific metabolites that may alter activity .

Q. What experimental strategies are recommended for elucidating the compound’s mechanism of action in neurodegenerative disease models?

Methodological Answer:

  • Target identification : Perform pull-down assays with biotinylated probes or affinity chromatography using brain homogenates .
  • Pathway analysis : Use RNA-seq or phosphoproteomics to map signaling changes (e.g., mTOR or amyloid-beta pathways) .
  • In vivo validation : Test in transgenic mice (e.g., APP/PS1 for Alzheimer’s) with behavioral and biomarker endpoints .

Q. How can computational methods improve the prediction of ADME (Absorption, Distribution, Metabolism, Excretion) properties?

Methodological Answer:

  • In silico tools : Use SwissADME or ADMETLab to predict logP (∼2.8), Caco-2 permeability, and cytochrome P450 interactions .
  • MD simulations : Model blood-brain barrier penetration using CHARMM force fields .
  • Metabolite prediction : Combine GLORYx for phase I/II metabolism with experimental validation via hepatocyte incubations .

Q. What are the best practices for designing in vivo studies to assess toxicity and efficacy?

Methodological Answer:

  • Dosing regimen : Start with subchronic dosing (14–28 days) in rodents, monitoring liver enzymes (ALT/AST) and renal function .
  • PK/PD modeling : Use WinNonlin to correlate plasma concentrations (Cₘₐₓ, AUC) with target engagement .
  • Histopathology : Evaluate organ toxicity via H&E staining and immunohistochemistry for apoptosis markers (e.g., caspase-3) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-fluorobenzyl)-2-phenylacetamide
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